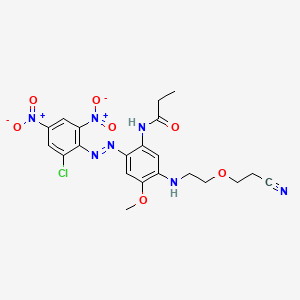
N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide typically involves a multi-step process. The initial step often includes the nitration of a chlorinated aromatic compound to introduce nitro groups. This is followed by the azo coupling reaction, where an aromatic amine reacts with a diazonium salt to form the azo linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium ethoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modify the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-(diethylamino)phenylbenzamide
- N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-(diallylamino)-4-methoxyphenylacetamide
- N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-(ethylamino)-4-(2-methoxyethoxy)phenylacetamide .
Uniqueness
Its cyanoethoxy and methoxy groups, in particular, differentiate it from other similar compounds and contribute to its specific properties and uses .
Properties
CAS No. |
66693-27-4 |
|---|---|
Molecular Formula |
C21H22ClN7O7 |
Molecular Weight |
519.9 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]propanamide |
InChI |
InChI=1S/C21H22ClN7O7/c1-3-20(30)25-15-11-17(24-6-8-36-7-4-5-23)19(35-2)12-16(15)26-27-21-14(22)9-13(28(31)32)10-18(21)29(33)34/h9-12,24H,3-4,6-8H2,1-2H3,(H,25,30) |
InChI Key |
BTZJHLSNGVJBBH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)NCCOCCC#N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)NCCOCCC#N |
Key on ui other cas no. |
66693-27-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















